molecular formula C20H13Cl3N2O2 B6052276 N-[3-(benzoylamino)-4-chlorophenyl]-2,5-dichlorobenzamide

N-[3-(benzoylamino)-4-chlorophenyl]-2,5-dichlorobenzamide

Cat. No. B6052276
M. Wt: 419.7 g/mol
InChI Key: YVMUPCQKLHULQV-UHFFFAOYSA-N
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Description

N-[3-(benzoylamino)-4-chlorophenyl]-2,5-dichlorobenzamide, commonly known as BBD, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides, which are known for their diverse pharmacological activities. BBD has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience.

Scientific Research Applications

BBD has been used in a wide range of scientific research applications. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. BBD induces cell cycle arrest and apoptosis in cancer cells by targeting the DNA damage response pathway. BBD has also been studied for its potential as a novel antipsychotic drug, as it has been shown to modulate dopamine and serotonin neurotransmission. In addition, BBD has been used to study the role of the endoplasmic reticulum stress response in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of BBD is not fully understood, but it is believed to act through multiple pathways. BBD has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. BBD also modulates the activity of various enzymes involved in neurotransmitter synthesis and degradation, leading to changes in dopamine and serotonin neurotransmission. BBD has also been shown to modulate the endoplasmic reticulum stress response, which plays a role in protein folding and degradation.
Biochemical and Physiological Effects:
BBD has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as modulate neurotransmitter synthesis and degradation in the brain. BBD has also been shown to modulate the endoplasmic reticulum stress response, which plays a role in protein folding and degradation. In addition, BBD has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

BBD has several advantages for lab experiments. It has been shown to have potent anticancer activity against various cancer cell lines, making it a valuable tool for cancer research. BBD is also relatively easy to synthesize and purify, making it readily available for research purposes. However, BBD has some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain assays. In addition, BBD has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.

Future Directions

There are several future directions for research on BBD. One area of interest is the development of BBD derivatives with improved solubility and pharmacokinetics. These derivatives could potentially be used as anticancer drugs or antipsychotic agents. Another area of interest is the study of BBD in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. BBD has been shown to modulate the endoplasmic reticulum stress response, which plays a role in these diseases. Finally, the role of BBD in modulating the immune response and inflammation is an area of interest for future research. BBD has been shown to have anti-inflammatory and antioxidant effects, suggesting that it may have potential as a therapeutic agent for inflammatory diseases.

Synthesis Methods

The synthesis of BBD involves the reaction of 4-chloro-3-nitrobenzoic acid with benzoyl chloride in the presence of thionyl chloride. The resulting product is then treated with 2,5-dichloroaniline to obtain BBD. The purity and yield of BBD can be improved by recrystallization from ethanol.

properties

IUPAC Name

N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O2/c21-13-6-8-16(22)15(10-13)20(27)24-14-7-9-17(23)18(11-14)25-19(26)12-4-2-1-3-5-12/h1-11H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMUPCQKLHULQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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